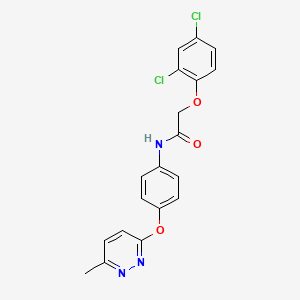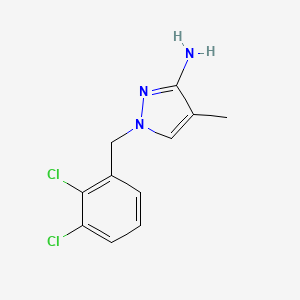
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small-molecule inhibitor that has shown promise in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Rheology Modification
Hydrogel formation and rheological properties can be significantly influenced by specific chemical compounds, including urea derivatives. For instance, certain urea compounds form hydrogels in acidic environments, which are influenced by the anion identity. This ability to tune physical properties through anionic variation suggests potential applications in drug delivery systems and tissue engineering where controlled gelation and mechanical properties are crucial (Lloyd & Steed, 2011).
Anticancer Agents
Compounds with urea structures have been evaluated for their anticancer properties. The synthesis and study of pyrazole and urea derivatives have shown potential anticancer activity, emphasizing the role of these compounds in developing new therapeutic agents. These findings indicate that chemical modifications of the urea moiety can lead to compounds with significant biological activities, including potential applications in cancer treatment (Thomas et al., 2019).
Antimicrobial and Antitumor Activities
The synthesis of compounds containing thiophene and urea derivatives has been shown to possess antimicrobial and antitumor activities. This suggests their potential application in the development of new pharmaceuticals aimed at treating infections and cancer. The structural elucidation of these compounds and their biological activity assessments highlight the importance of chemical design in enhancing therapeutic efficacy (Elewa et al., 2021).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles have been synthesized through reactions involving urea and fluorine-containing compounds. These structures are of interest due to their unique chemical properties and potential applications in materials science and pharmaceuticals. The ability to introduce fluorine atoms into heterocyclic compounds could lead to innovations in drug design and the development of materials with specific functionalities (Sloop et al., 2002).
Acetylcholinesterase Inhibition
Urea derivatives have also been investigated for their ability to inhibit acetylcholinesterase, an enzyme target for treating Alzheimer's disease. By synthesizing and testing various urea compounds, researchers have identified structures that exhibit significant inhibitory activity. This research direction holds promise for discovering new treatments for neurodegenerative diseases (Vidaluc et al., 1995).
Eigenschaften
IUPAC Name |
1-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)12-1-3-13(4-2-12)24-16(25)23-9-14-15(22-7-6-21-14)11-5-8-26-10-11/h1-8,10H,9H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVBFWFXQKPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
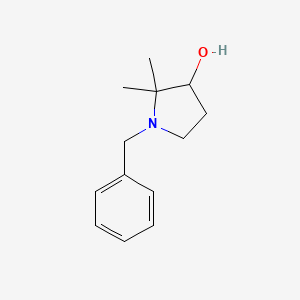
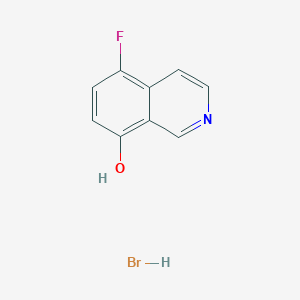
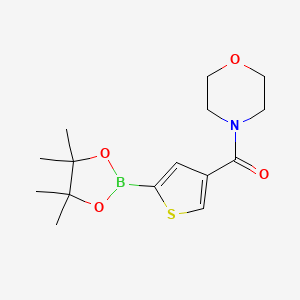

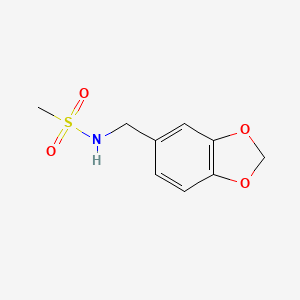
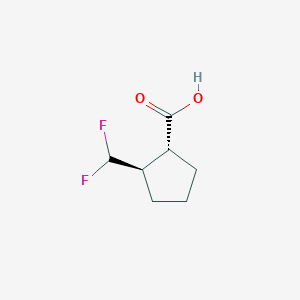
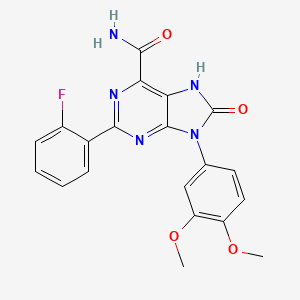
![N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2866759.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2866761.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)
![8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B2866763.png)
